molecular formula C15H13N3O6 B1672446 GV2-20 CAS No. 346411-65-2

GV2-20

カタログ番号: B1672446
CAS番号: 346411-65-2
分子量: 331.28 g/mol
InChIキー: XAKDDYXCEWRWEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GV2-20 is an organic compound that features a benzoic acid core substituted with nitro groups at the 3 and 5 positions and an amino group linked to a phenylethyl chain at the 4 position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of GV2-20 typically involves the nitration of benzoic acid derivatives followed by amination. One common method starts with the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions . The resulting 3,5-dinitrobenzoic acid is then subjected to a reaction with 2-phenylethylamine under appropriate conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

GV2-20 can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction is 3,5-diamino-4-[(2-phenylethyl)amino]benzoic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

科学的研究の応用

GV2-20 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of GV2-20 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components.

類似化合物との比較

Similar Compounds

    3,5-Dinitrobenzoic acid: Lacks the phenylethylamino group, making it less versatile in terms of chemical reactivity and applications.

    4-Amino-3,5-dinitrobenzoic acid: Similar structure but without the phenylethyl chain, which may affect its biological activity and solubility.

Uniqueness

GV2-20 is unique due to the presence of both nitro and amino groups, as well as the phenylethyl chain

Q & A

Basic Research Questions

Q. What are the key structural features of GV2-20 that contribute to its inhibitory activity against carbonic anhydrases (CAs)?

this compound contains a 3-nitrobenzoic acid substructure, which serves as a pharmacophore for binding to CA isoforms. The carboxylic acid group facilitates coordination with the zinc ion in the CA active site, while the nitro group enhances electronic interactions with hydrophobic residues in CAIX/XII . Initial validation involves comparing inhibitory activity (IC₅₀) of this compound against recombinant CA isoforms (e.g., CAI, CAII, CAIX, CAXII) using stopped-flow CO₂ hydration assays.

Q. How can researchers design initial experiments to validate this compound’s selectivity across CA isoforms?

A tiered approach is recommended:

  • Step 1 : Perform in vitro enzyme inhibition assays across physiologically relevant CA isoforms (CAI, II, IX, XII) at concentrations ranging from 1 nM to 10 µM .
  • Step 2 : Use X-ray crystallography or molecular docking to analyze binding poses in CAIX/XII versus off-target isoforms .
  • Step 3 : Validate cellular efficacy in hypoxic tumor models (e.g., HT-29 colorectal cancer cells) to assess isoform-specific inhibition under physiological conditions .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictory data in this compound’s inhibitory efficacy across different experimental models?

Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or cellular model heterogeneity. To address this:

  • Replicate studies under standardized conditions (pH 7.4, 37°C) .
  • Apply cross-model validation by comparing enzyme-level data (IC₅₀) with cellular proliferation assays (e.g., MTT assays) .
  • Use meta-analysis to quantify variability across published datasets, adjusting for confounding factors like DMSO solvent effects .

Q. How can computational approaches optimize the synthesis of this compound derivatives with improved isoform selectivity?

  • Substructure Search : Use SMART strings (e.g., [#6]-[#6](=O)-O-[#6]) to identify commercially available derivatives with modified head/tail groups .
  • Molecular Dynamics (MD) Simulations : Analyze ligand-binding stability in CAIX/XII versus CAII over 100-ns trajectories to prioritize derivatives with reduced off-target binding .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences (ΔΔG) for nitro group substitutions to predict selectivity enhancements .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound inhibition studies?

  • Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., Y = Bottom + (Top-Bottom)/(1 + 10^((LogEC50-X)*HillSlope))) to derive IC₅₀ values .
  • ANOVA with Tukey’s Post Hoc Test : Compare inhibition efficacy across isoforms or derivatives, ensuring α < 0.05 after correcting for multiple comparisons .
  • Bland-Altman Analysis : Quantify agreement between technical replicates or assay platforms .

Q. Methodological Challenges and Solutions

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality Control : Characterize each batch via HPLC (purity >95%) and LC-MS (confirm molecular weight).
  • Standardize Protocols : Use identical reaction conditions (e.g., solvent, catalyst, temperature) and document deviations in supplementary materials .
  • Cross-Validation : Compare inhibitory activity of all batches against a reference standard (e.g., acetazolamide) .

Q. What strategies enhance reproducibility in this compound’s cellular uptake studies?

  • Internal Standards : Spike experiments with deuterated this compound for LC-MS quantification .
  • Hypoxia Chambers : Maintain consistent O₂ levels (1% O₂) during cell culture to mimic tumor microenvironments .
  • Single-Cell RNA Sequencing : Verify CAIX/XII expression heterogeneity in cell populations to contextualize uptake variability .

Q. Data Presentation Guidelines

Q. How should researchers present structural and functional data for this compound derivatives in publications?

  • Tables : Include columns for derivative ID, substituent groups, IC₅₀ (CAIX/XII), selectivity ratio (CAIX/XII vs. CAII), and synthetic yield .
  • Figures : Overlay derivative structures with CA active-site surfaces (e.g., PyMOL rendering) to highlight binding interactions .
  • Supplemental Data : Provide raw NMR spectra, crystallographic coordinates (PDB files), and dose-response curves for peer review .

特性

CAS番号

346411-65-2

分子式

C15H13N3O6

分子量

331.28 g/mol

IUPAC名

3,5-dinitro-4-(2-phenylethylamino)benzoic acid

InChI

InChI=1S/C15H13N3O6/c19-15(20)11-8-12(17(21)22)14(13(9-11)18(23)24)16-7-6-10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,19,20)

InChIキー

XAKDDYXCEWRWEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

正規SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GV220;  GV2 20;  GV2-20

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GV2-20
Reactant of Route 2
Reactant of Route 2
GV2-20
Reactant of Route 3
Reactant of Route 3
GV2-20
Reactant of Route 4
Reactant of Route 4
GV2-20
Reactant of Route 5
Reactant of Route 5
GV2-20
Reactant of Route 6
Reactant of Route 6
GV2-20

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。